molecular formula C17H25ClN2O2 B14154453 1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one CAS No. 312922-87-5

1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one

Cat. No.: B14154453
CAS No.: 312922-87-5
M. Wt: 324.8 g/mol
InChI Key: MFMFJCMBQSSMDO-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes a diazinanone ring, a butyl group, a chlorophenyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with butylamine to form an intermediate, which is then cyclized with appropriate reagents to form the diazinanone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(3-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
  • 1-Butyl-3-(4-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
  • 1-Butyl-3-(2,4-dichlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one

Uniqueness

1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of the diazinanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

312922-87-5

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

1-butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one

InChI

InChI=1S/C17H25ClN2O2/c1-5-6-11-19-15(21)20(14-10-8-7-9-13(14)18)17(4,22)12-16(19,2)3/h7-10,22H,5-6,11-12H2,1-4H3

InChI Key

MFMFJCMBQSSMDO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)N(C(CC1(C)C)(C)O)C2=CC=CC=C2Cl

solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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